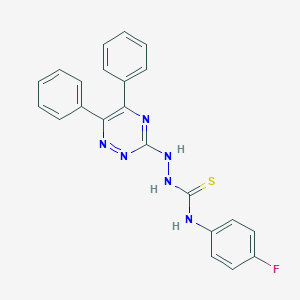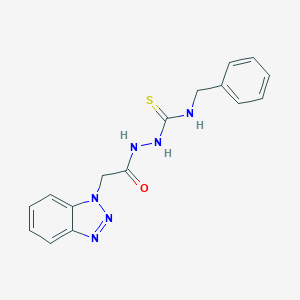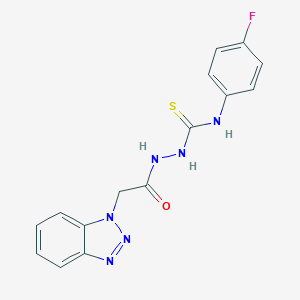![molecular formula C18H14ClN5O2 B292732 3-[(2-chlorophenyl)methyl]-6-(4-methylphenyl)-2H-triazolo[4,5-d]pyrimidine-5,7-dione](/img/structure/B292732.png)
3-[(2-chlorophenyl)methyl]-6-(4-methylphenyl)-2H-triazolo[4,5-d]pyrimidine-5,7-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2-chlorophenyl)methyl]-6-(4-methylphenyl)-2H-triazolo[4,5-d]pyrimidine-5,7-dione, also known as CTMP, is a chemical compound that has recently gained attention in scientific research due to its potential therapeutic applications. CTMP belongs to the family of pyrimidine derivatives and has been studied for its ability to modulate various biological pathways.
Mechanism of Action
3-[(2-chlorophenyl)methyl]-6-(4-methylphenyl)-2H-triazolo[4,5-d]pyrimidine-5,7-dione exerts its biological effects by inhibiting the activity of various enzymes and signaling pathways. It has been shown to inhibit the activity of protein kinase B (AKT) and glycogen synthase kinase 3 beta (GSK3β), which are involved in cell proliferation and survival. 3-[(2-chlorophenyl)methyl]-6-(4-methylphenyl)-2H-triazolo[4,5-d]pyrimidine-5,7-dione also inhibits the activity of mitogen-activated protein kinase (MAPK) signaling pathway, which is involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
3-[(2-chlorophenyl)methyl]-6-(4-methylphenyl)-2H-triazolo[4,5-d]pyrimidine-5,7-dione has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis and inhibit cell proliferation in cancer cells. 3-[(2-chlorophenyl)methyl]-6-(4-methylphenyl)-2H-triazolo[4,5-d]pyrimidine-5,7-dione also enhances memory and cognitive function by increasing the expression of brain-derived neurotrophic factor (BDNF) and synaptic proteins. In cardiovascular diseases, 3-[(2-chlorophenyl)methyl]-6-(4-methylphenyl)-2H-triazolo[4,5-d]pyrimidine-5,7-dione has been shown to have anti-inflammatory and anti-thrombotic effects by inhibiting the activity of nuclear factor kappa B (NF-κB) and platelet aggregation.
Advantages and Limitations for Lab Experiments
3-[(2-chlorophenyl)methyl]-6-(4-methylphenyl)-2H-triazolo[4,5-d]pyrimidine-5,7-dione has several advantages for lab experiments. It is a potent inhibitor of various enzymes and signaling pathways, making it a valuable tool for studying the molecular mechanisms involved in various biological processes. However, 3-[(2-chlorophenyl)methyl]-6-(4-methylphenyl)-2H-triazolo[4,5-d]pyrimidine-5,7-dione has some limitations as well. It is a relatively new compound, and its long-term effects on human health are not yet known. Moreover, the synthesis of 3-[(2-chlorophenyl)methyl]-6-(4-methylphenyl)-2H-triazolo[4,5-d]pyrimidine-5,7-dione is a multi-step process that requires specialized equipment and expertise.
Future Directions
There are several future directions for research on 3-[(2-chlorophenyl)methyl]-6-(4-methylphenyl)-2H-triazolo[4,5-d]pyrimidine-5,7-dione. One direction is to study its potential therapeutic applications in other fields of medicine, such as infectious diseases and metabolic disorders. Another direction is to investigate the molecular mechanisms involved in 3-[(2-chlorophenyl)methyl]-6-(4-methylphenyl)-2H-triazolo[4,5-d]pyrimidine-5,7-dione's effects on memory and cognitive function. Additionally, further research is needed to determine the long-term effects of 3-[(2-chlorophenyl)methyl]-6-(4-methylphenyl)-2H-triazolo[4,5-d]pyrimidine-5,7-dione on human health and its potential side effects.
Synthesis Methods
The synthesis of 3-[(2-chlorophenyl)methyl]-6-(4-methylphenyl)-2H-triazolo[4,5-d]pyrimidine-5,7-dione involves a multi-step process that starts with the reaction of 2-chlorobenzyl chloride with 4-methylbenzylamine to form the intermediate compound 3-(2-chlorobenzyl)-6-(4-methylphenyl)-2H-1,2,4-triazolo[4,3-a]pyrimidin-5(4H)-one. This intermediate compound is then treated with hydrazine hydrate to form 3-[(2-chlorophenyl)methyl]-6-(4-methylphenyl)-2H-triazolo[4,5-d]pyrimidine-5,7-dione.
Scientific Research Applications
3-[(2-chlorophenyl)methyl]-6-(4-methylphenyl)-2H-triazolo[4,5-d]pyrimidine-5,7-dione has been studied for its potential therapeutic applications in various fields of medicine, including cancer research, neurological disorders, and cardiovascular diseases. In cancer research, 3-[(2-chlorophenyl)methyl]-6-(4-methylphenyl)-2H-triazolo[4,5-d]pyrimidine-5,7-dione has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In neurological disorders, 3-[(2-chlorophenyl)methyl]-6-(4-methylphenyl)-2H-triazolo[4,5-d]pyrimidine-5,7-dione has been studied for its ability to enhance memory and cognitive function. In cardiovascular diseases, 3-[(2-chlorophenyl)methyl]-6-(4-methylphenyl)-2H-triazolo[4,5-d]pyrimidine-5,7-dione has been shown to have anti-inflammatory and anti-thrombotic effects.
properties
Molecular Formula |
C18H14ClN5O2 |
|---|---|
Molecular Weight |
367.8 g/mol |
IUPAC Name |
3-[(2-chlorophenyl)methyl]-6-(4-methylphenyl)-2H-triazolo[4,5-d]pyrimidine-5,7-dione |
InChI |
InChI=1S/C18H14ClN5O2/c1-11-6-8-13(9-7-11)24-17(25)15-16(20-18(24)26)23(22-21-15)10-12-4-2-3-5-14(12)19/h2-9,22H,10H2,1H3 |
InChI Key |
CWXLYOODWBWIEZ-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=NNN(C3=NC2=O)CC4=CC=CC=C4Cl |
SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=NNN(C3=NC2=O)CC4=CC=CC=C4Cl |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=NNN(C3=NC2=O)CC4=CC=CC=C4Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-(2,4-dichlorophenyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one](/img/structure/B292649.png)
![2-{[5-(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-chlorophenyl)ethanone](/img/structure/B292651.png)
![2-{5-[(4-fluorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}-4,6-dimethylthieno[2,3-b]pyridin-3-ylamine](/img/structure/B292652.png)
![8,11-dioxo-5,6-dihydro-4H,8H,11H-pyrano[3,2-c]pyrido[3,2,1-ij]quinolin-9-yl 4-chlorobenzoate](/img/structure/B292653.png)
![3-[(4-Fluorobenzyl)sulfanyl]-5,6-diphenyl-1,2,4-triazine](/img/structure/B292658.png)

![N'-benzyl-N-[(5,6-diphenyl-1,2,4-triazin-3-yl)amino]carbamimidothioic acid](/img/structure/B292662.png)
![2-(1H-1,2,3-benzotriazol-1-ylacetyl)-N-[3-(trifluoromethyl)phenyl]hydrazinecarbothioamide](/img/structure/B292665.png)
![1-[[2-(1-Benzotriazolyl)-1-oxoethyl]amino]-3-cyclohexylthiourea](/img/structure/B292666.png)



![2-{[4-allyl-5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-[1,1'-biphenyl]-4-ylethanone](/img/structure/B292670.png)
![2-({5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-1-phenylethanone](/img/structure/B292671.png)